3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1359453-24-9 |
|---|---|
Molecular Formula |
C24H14F4N4O3 |
Molecular Weight |
482.395 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14F4N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34) |
InChI Key |
GXBIJDFCFZGIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its efficacy against various pathogens and its mechanism of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a quinazoline core substituted with fluorobenzyl and oxadiazole moieties, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound was tested against various bacterial strains using the Agar well diffusion method. The findings indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : Inhibition zone values ranged from 10 to 12 mm.
- Escherichia coli : Showed inhibition zones of approximately 15 mm.
- Candida albicans : The compound exhibited an inhibition zone value of 11 mm.
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using HepG2 (human liver carcinoma) cell lines. The compound demonstrated selective toxicity with an IC50 value of 15.3 µg/mL, indicating that it can inhibit cancer cell growth while maintaining a higher threshold for toxicity compared to its antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial in medicinal chemistry. Modifications at various positions on the quinazoline ring can significantly influence biological activity:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Oxadiazole Moiety : This functional group has been associated with increased antimicrobial activity due to its ability to disrupt cellular processes in pathogens.
Comparative Analysis
A comparative analysis of similar compounds reveals that the incorporation of trifluoromethyl groups often correlates with enhanced potency against resistant strains. For instance:
| Compound | Target Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 | 75 |
| Compound B | Escherichia coli | 15 | 65 |
| Test Compound | Staphylococcus aureus | 10–12 | 80 |
| Test Compound | Escherichia coli | 15 | 65 |
Case Studies
In a recent study involving the synthesis and evaluation of quinazoline derivatives, researchers found that compounds with similar structural features exhibited promising antibacterial properties. For example:
- Compound III : Demonstrated significant antibacterial activity with MIC values lower than those of standard antibiotics .
- Compound IV : Showed broad-spectrum activity against Gram-positive bacteria and was effective against resistant strains .
These findings underscore the potential of modifying existing quinazoline structures to enhance their therapeutic profiles.
Scientific Research Applications
Research indicates that derivatives of quinazoline, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of oxadiazole groups is believed to enhance the cytotoxic effects against various cancer cell lines.
- A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models, suggesting potential as anticancer agents .
-
Antimicrobial Properties :
- The compound has shown promising results against several bacterial strains. Research indicates that quinazoline derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa.
- Antifungal activities have also been reported, with some derivatives exhibiting effective inhibition against Candida albicans and Penicillium chrysogenum .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been evaluated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study Insights
-
Anticancer Studies :
In a recent study published in RSC Advances, researchers synthesized various quinazoline derivatives and evaluated their anticancer efficacy. The compound of interest demonstrated a significant reduction in cell viability in breast and lung cancer cell lines, indicating its potential as a therapeutic agent . -
Antimicrobial Screening :
Another study focused on the antimicrobial properties of quinazoline derivatives against resistant strains. The findings indicated that the compound exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, highlighting its potential use in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?
Methodological Answer : The synthesis of this quinazoline-dione derivative involves multi-step reactions. Key steps include:
Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid/HCl) .
Oxadiazole Ring Introduction : Coupling of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole via nucleophilic substitution or copper-catalyzed cross-coupling reactions. Fluorobenzyl groups are typically introduced using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yields can be optimized by controlling reaction temperatures (60–80°C) and catalyst loading (e.g., 5 mol% CuI) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl proton signals at δ 4.8–5.2 ppm; oxadiazole carbon signals at δ 160–170 ppm) .
- FT-IR : Key peaks include C=O stretching (quinazoline-dione) at 1680–1720 cm⁻¹ and C-F vibrations (trifluoromethyl) at 1100–1200 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/F percentages to confirm purity (<0.3% deviation) .
Q. What preliminary biological screening assays are appropriate for this compound?
Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or phosphodiesterases due to the quinazoline core’s known inhibitory activity. Use fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 10–100 µM concentrations .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 50 µM preferred) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for fluorinated heterocycles?
Methodological Answer :
- Solvent Effects : Fluorine atoms cause significant solvent-dependent shifts in NMR. Re-run spectra in deuterated DMSO or CDCl₃ and compare with computational predictions (DFT/B3LYP/6-31G*) .
- Tautomeric Forms : For oxadiazole-containing compounds, use variable-temperature NMR to detect tautomerism (e.g., 25°C vs. 60°C) .
- X-ray Crystallography : Resolve ambiguity by obtaining single-crystal structures (CCDC deposition recommended) .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask labile groups (e.g., esterification of hydroxyl moieties) to enhance plasma stability .
- In Silico ADMET Prediction : Use tools like SwissADME to predict metabolic hotspots and modify substituents accordingly .
Q. How can researchers validate target engagement in molecular docking studies?
Methodological Answer :
- Docking Protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate poses via MD simulations (100 ns, AMBER force field) .
- Binding Affinity : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies >1 log unit suggest force field inaccuracies .
- Mutagenesis Studies : Confirm key binding residues (e.g., hydrogen bonds with oxadiazole) via site-directed mutagenesis .
Q. What experimental controls are critical when assessing photostability?
Methodological Answer :
- Light Exposure : Use UV lamps (λ = 254–365 nm) in controlled chambers. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Radical Scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to distinguish between photolytic and oxidative degradation .
- Dark Controls : Parallel samples stored in amber vials to rule out thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
